4-(m-Tolyl)indoline
Overview
Description
4-(m-Tolyl)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline core with a methyl-substituted phenyl group (m-tolyl) attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)indoline can be achieved through various methods. One common approach involves the cyclization of N-(m-tolyl)aniline with a suitable reagent. For example, the reaction of N-(m-tolyl)aniline with a cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions can yield this compound. Another method involves the reduction of 4-(m-Tolyl)indole using a reducing agent like sodium borohydride (NaBH4) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis systems are often employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(m-Tolyl)indole using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-(m-Tolyl)indole to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(m-Tolyl)indole.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-(m-Tolyl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(m-Tolyl)indole: An oxidized form of 4-(m-Tolyl)indoline with similar structural features.
N-(m-Tolyl)aniline: A precursor used in the synthesis of this compound.
Indoline: The parent compound of this compound, lacking the m-tolyl substituent.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methylphenyl)-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-11-4-2-5-12(10-11)13-6-3-7-15-14(13)8-9-16-15/h2-7,10,16H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMSYNTALHSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3CCNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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